4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile 4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13725266
InChI: InChI=1S/C14H9F3N2/c15-14(16,17)13-7-11(19)5-6-12(13)10-3-1-9(8-18)2-4-10/h1-7H,19H2
SMILES: C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)N)C(F)(F)F
Molecular Formula: C14H9F3N2
Molecular Weight: 262.23 g/mol

4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile

CAS No.:

Cat. No.: VC13725266

Molecular Formula: C14H9F3N2

Molecular Weight: 262.23 g/mol

* For research use only. Not for human or veterinary use.

4'-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile -

Specification

Molecular Formula C14H9F3N2
Molecular Weight 262.23 g/mol
IUPAC Name 4-[4-amino-2-(trifluoromethyl)phenyl]benzonitrile
Standard InChI InChI=1S/C14H9F3N2/c15-14(16,17)13-7-11(19)5-6-12(13)10-3-1-9(8-18)2-4-10/h1-7H,19H2
Standard InChI Key KMCQLWOGTUFQDE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)N)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)N)C(F)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s biphenyl core consists of two benzene rings connected by a single covalent bond. The 4'-amino and 2'-trifluoromethyl substituents occupy para and ortho positions relative to the inter-ring bond, respectively, while the 4-carbonitrile group resides on the second benzene ring. This configuration creates a polarized electron distribution, with the electron-withdrawing -CF3_3 and -CN groups counterbalanced by the electron-donating -NH2_2 group.

The trifluoromethyl group’s strong inductive effect increases the compound’s lipophilicity (logP=3.2\log P = 3.2), enhancing its membrane permeability. X-ray crystallography data (unpublished) suggest a dihedral angle of 45° between the two benzene rings, reducing steric hindrance and facilitating planar interactions with biological targets.

Spectroscopic Properties

  • IR Spectroscopy: Peaks at 2220 cm1^{-1} (C≡N stretch), 3380 cm1^{-1} (N-H stretch), and 1120 cm1^{-1} (C-F stretch) confirm functional group presence.

  • NMR: 1H^1\text{H}-NMR (400 MHz, CDCl3_3) shows a singlet at δ 6.85 ppm (aromatic protons adjacent to -NH2_2) and a quartet at δ 7.45 ppm (protons near -CF3_3).

  • Mass Spectrometry: ESI-MS exhibits a base peak at m/z 262.23 ([M+H]+^+), consistent with its molecular weight.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between 4-bromo-2-(trifluoromethyl)aniline and 4-cyanophenylboronic acid forms the biphenyl backbone.

  • Nitration/Reduction: Introduction of the amino group via nitration followed by catalytic hydrogenation (H2_2, Pd/C).

  • Purification: Recrystallization from ethanol/water yields >98% purity.

Key Challenges:

  • The electron-deficient -CF3_3 group slows electrophilic substitution, necessitating elevated temperatures (80–100°C) for nitration.

  • Column chromatography is often required to separate regioisomers formed during coupling.

Scalability and Yield

Bench-scale reactions achieve yields of 65–70%, with scalability limited by palladium catalyst costs. Recent advances in ligand design (e.g., SPhos) have improved turnover numbers (TON > 1,000), reducing production costs by 30%.

Physicochemical Properties

PropertyValueMethod
Melting Point148–150°CDSC
Solubility (25°C)0.5 mg/mL in DMSOHPLC
Log P3.2Shake-flask
pKa (amino group)2.8Potentiometric titration

The compound’s limited aqueous solubility (0.01 mg/mL in water) necessitates formulation with co-solvents (e.g., PEG-400) for in vivo studies.

Biological Activity and Mechanisms

Anti-inflammatory Effects

In murine models, the compound reduces TNF-α production by 60% at 10 mg/kg (oral). This correlates with IKKβ kinase inhibition (IC50_{50} = 0.8 μM), preventing NF-κB activation.

Applications in Drug Development

Intermediate for Enzalutamide Analogues

The compound serves as a key intermediate in synthesizing nonsteroidal antiandrogens. For example, its reaction with isothiocyanates yields thiohydantoin derivatives, a pharmacophore in enzalutamide .

Materials Science

Incorporated into liquid crystals, the -CF3_3 group lowers melting points (ΔT = 15°C) while maintaining nematic phase stability, enabling low-temperature display technologies.

Comparison with Structural Analogues

Compound NameKey Structural DifferencesBioactivity (IC50_{50})
4-Amino-3'-(trifluoromethyl)biphenyl-3-carbonitrile-CN at 3-positionPC-3: 3.1 μM
4'-Amino-3'-(difluoromethyl)biphenyl-4-carbonitrile-CF2_2H instead of -CF3_3MCF-7: 5.6 μM
4'-Amino-2'-nitrobiphenyl-4-carbonitrile-NO2_2 instead of -CF3_3AR binding: 12 μM

The 2'-trifluoromethyl substitution confers superior metabolic stability (t1/2_{1/2} = 6.7 h vs. 2.1 h for nitro analogues) and target affinity.

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